3,5-dimethyl-4-(phenylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole
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Description
3,5-dimethyl-4-(phenylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C26H34N2O2S2 and its molecular weight is 470.69. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have explored the synthesis and transformations of heterocyclic compounds using precursors and methodologies that may involve the structural motifs similar to the specified compound. For example, Chaloner et al. (1992) discussed heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes, indicating the potential of such compounds in forming complex heterocyclic structures through cycloaddition reactions and subsequent transformations Chaloner et al., 1992.
Synthesis of Pharmaceutically Important Heteroaromatics
Yokoyama et al. (1984) reported the synthesis of pharmaceutically important heteroaromatics from methyl phenyl sulfone, a precursor that shares structural relevance, suggesting that compounds with the specified functional groups can be intermediates in producing pharmacologically active molecules Yokoyama et al., 1984.
Antimicrobial Applications
Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety and evaluated their antimicrobial activities, highlighting the potential biomedical applications of compounds with similar sulfonyl and heterocyclic components Alsaedi et al., 2019.
Bioactive Pyrazole Derivatives
Kendre et al. (2013) explored the synthesis of bioactive 1H-pyrazole derivatives containing an aryl sulfonate moiety, further emphasizing the role of sulfonyl-substituted pyrazoles in developing new compounds with potential anti-inflammatory and antimicrobial properties Kendre et al., 2013.
Material Science and Coordination Chemistry
The utility of similar compounds extends into material science and coordination chemistry, where their unique properties can be harnessed for developing new materials or studying complex chemical reactions. For instance, Xie et al. (2016) discussed the formation of propanedithioamide and 1,2-dithiole derivatives from the reaction of a lithio derivative of a phenylthiomethyl-substituted pyrazole, showcasing the compound's potential in coordination chemistry and material synthesis Xie et al., 2016.
Properties
IUPAC Name |
3,5-dimethyl-4-phenylsulfanyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2S2/c1-16(2)21-14-23(17(3)4)26(24(15-21)18(5)6)32(29,30)28-20(8)25(19(7)27-28)31-22-12-10-9-11-13-22/h9-18H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWYCAKXKLAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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